molecular formula C15H17NO3S B4878553 N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide

N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No. B4878553
M. Wt: 291.4 g/mol
InChI Key: UHXPMADBELYVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, EPM has been found to exhibit unique properties that make it a promising candidate for various applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of cancer cells, thereby inhibiting their growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit toxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. One of the most promising avenues is the development of new drugs based on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. Researchers are currently exploring various modifications to the structure of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide to improve its solubility and reduce its toxicity. Additionally, researchers are investigating the potential of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide represents a promising area of research that has the potential to lead to the development of new drugs for a variety of applications.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various therapeutic properties, making it a promising candidate for the development of new drugs. One of the most significant applications of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. Studies have shown that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in various types of cancer cells.

properties

IUPAC Name

N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-15-10-6-9-14(11-15)16-20(17,18)12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXPMADBELYVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.